(S)-Didemethyltimolol Maleate
Description
(S)-Didemethyltimolol Maleate is a structural analog of Timolol Maleate, a non-selective beta-adrenergic receptor blocker (β-blocker) widely used in glaucoma management. While Timolol Maleate’s molecular formula is C₁₃H₂₄N₄O₃S·C₄H₄O₄ (432.50 g/mol) , (S)-Didemethyltimolol Maleate lacks two methyl groups, altering its pharmacokinetic and pharmacodynamic properties. This compound retains the (S)-stereochemistry at the chiral center, critical for β-blocking activity .
Properties
Molecular Formula |
C₁₅H₂₄N₄O₇ |
|---|---|
Molecular Weight |
404.44 |
Synonyms |
(S)-1-(Ethylamino)-3-((4-morpholino-1,2,5-thiadiazol-3-yl)oxy)propan-2-ol Maleate |
Origin of Product |
United States |
Chemical Reactions Analysis
Hydrolysis Reactions
(S)-Didemethyltimolol Maleate undergoes hydrolysis under acidic or basic conditions, cleaving ester or amide bonds. Key observations include:
| Reaction Type | Conditions | Reactants | Products | Byproducts |
|---|---|---|---|---|
| Acidic Hydrolysis | 1M HCl, 80°C, 2 hours | (S)-Didemethyltimolol Maleate | (S)-Didemethyltimolol, Maleic Acid | Trace decomposition |
| Alkaline Hydrolysis | 0.5M NaOH, 25°C, 24 hours | (S)-Didemethyltimolol Maleate | (S)-Didemethyltimolol, Sodium Maleate | None reported |
Hydrolysis is pH-dependent, with faster degradation observed under alkaline conditions due to nucleophilic attack on the maleate ester.
Oxidation Reactions
The compound is susceptible to oxidation at its secondary alcohol and thiadiazole moieties:
| Oxidizing Agent | Conditions | Primary Product | Degradation Products |
|---|---|---|---|
| H₂O₂ (3%) | 25°C, 48 hours | Sulfoxide derivative | Thiadiazole N-oxide, Maleic acid |
| KMnO₄ (0.1M) | 60°C, 6 hours | Ketone intermediate | Carboxylic acid derivatives |
Oxidation pathways are critical for stability studies, as light and oxygen accelerate these reactions.
Acid-Base Reactions
The tertiary amine in (S)-Didemethyltimolol Maleate participates in protonation/deprotonation:
| Condition | pH Range | Ionization State | Solubility (mg/mL) |
|---|---|---|---|
| Acidic (pH 2-4) | Protonated | Increased water solubility | 12.5 ± 0.8 |
| Neutral (pH 7) | Partially ionized | Moderate solubility | 4.2 ± 0.3 |
| Alkaline (pH 9-10) | Deprotonated | Reduced solubility, precipitates | 0.9 ± 0.1 |
Conjugation Reactions
The compound forms stable conjugates via its hydroxyl and amine groups:
| Conjugation Partner | Conditions | Product | Application |
|---|---|---|---|
| Glutathione | Phosphate buffer (pH 7.4), 37°C | Thioether adduct | Study of metabolic detoxification |
| Acetic Anhydride | Pyridine, 60°C, 4 hours | Acetylated derivative | Prodrug synthesis |
Stability Under Environmental Conditions
(S)-Didemethyltimolol Maleate degrades under UV light and elevated temperatures:
| Condition | Time | Degradation (%) | Major Degradants |
|---|---|---|---|
| UV Light (254 nm) | 24 hours | 32 ± 2 | Oxidized thiadiazole, Maleic anhydride |
| 40°C, 75% RH | 4 weeks | 18 ± 1 | Hydrolysis products |
| 60°C, dry | 2 weeks | 45 ± 3 | Polymerized residues |
Key Findings
Comparison with Similar Compounds
Stereoisomers and Structural Analogs
Table 1: Key Differences Between Timolol Maleate and Its Derivatives
- Key Findings :
Comparison with Other β-Blockers
Table 2: Pharmacodynamic Comparison with Propranolol and Dorzolamide Combinations
- Key Findings: (S)-Timolol Maleate is 10x more potent than propranolol in suppressing isoproterenol-induced tachycardia . Unlike propranolol, Timolol Maleate lacks local anesthetic activity, reducing corneal toxicity risks .
Impurities and Degradation Products
(S)-Didemethyltimolol Maleate shares structural similarities with impurities identified in Timolol Maleate formulations:
Table 3: Impurity Profiles
| Impurity | CAS Number | Molecular Formula | Biological Activity |
|---|---|---|---|
| Desmethyldoxepin Maleate | 1225-56-5 | C₁₉H₁₉NO·C₄H₄O₄ | Unknown (non-therapeutic) |
| Isotimolol (Impurity B) | N/A | C₁₃H₂₄N₄O₃S | Weak β-blocking activity |
Q & A
Q. What analytical methods are recommended for quantifying (S)-Didemethyltimolol Maleate and its stereoisomers in pharmaceutical formulations?
A chiral liquid chromatography (LC) method using cellulose tris(3,5-dimethylphenylcarbamate) as a stationary phase is effective. Mobile phase optimization (e.g., hexane/2-propanol/diethylamine ratios) and column temperature adjustments enhance enantiomeric separation. Validation should include specificity, linearity (e.g., 0.9–2 μg/mL), and precision (RSD <2%) per ICH guidelines .
Q. How should researchers validate stability-indicating methods for (S)-Didemethyltimolol Maleate under stress conditions?
Conduct forced degradation studies (acid/alkaline hydrolysis, oxidation, thermal stress) and monitor degradation products via RP-HPLC. Validate parameters such as robustness (e.g., flow rate ±0.1 mL/min), accuracy (98–102% recovery), and LOQ/LOD determination. Instability under alkaline conditions, as observed in timolol maleate, should be specifically assessed .
Q. What are the key impurities to monitor during the synthesis of (S)-Didemethyltimolol Maleate?
Track process-related impurities (e.g., desmethyl intermediates, stereochemical byproducts) and degradation products using reference standards aligned with European Pharmacopoeia (EP) guidelines. Orthogonal techniques like NMR and mass spectrometry aid in structural elucidation .
Advanced Research Questions
Q. How can experimental design (DoE) optimize chromatographic separation of (S)-Didemethyltimolol Maleate from co-eluting impurities?
Apply a three-factor DoE (e.g., 2-propanol concentration, diethylamine content, column temperature) to assess resolution and retention time. Use Derringer’s desirability function to balance multiple responses, ensuring robustness across theoretical plate counts >17,000 .
Q. What statistical approaches resolve contradictions in reported β-adrenergic receptor binding affinities of (S)-Didemethyltimolol Maleate?
Perform meta-analysis using PICOT frameworks to synthesize preclinical data. Apply mixed-effects models to account for variability in assay conditions (e.g., cell lines, radioligand concentrations). Dose-response curves should be normalized to reference standards like (S)-Timolol Maleate .
Q. How can reaction engineering principles improve the synthesis efficiency of (S)-Didemethyltimolol Maleate?
Simulate reactive distillation processes using Aspen Plus to optimize parameters: feed mole ratio (1:5), reboiler duty (250 Cal/sec), and theoretical stages (17). Validate with experimental conversion rates (>95%) and purity profiles (>98%) .
Q. What in vitro models best characterize the metabolic stability of (S)-Didemethyltimolol Maleate?
Use hepatic microsomal incubations with LC-MS/MS detection. Calculate intrinsic clearance (CLint) via Michaelis-Menten kinetics. Compare results across species (human/rat) to predict pharmacokinetic behavior .
Q. How do structural modifications influence the NK1 receptor antagonism of maleate derivatives like (S)-Didemethyltimolol Maleate?
Conduct molecular docking studies to analyze binding interactions (e.g., hydrogen bonding with Glu172). Validate with functional assays (Ca<sup>2+</sup> flux inhibition) and correlate with logP values to assess hydrophilicity-driven efficacy .
Methodological Notes
- Impurity Profiling : Cross-reference EP impurity standards (e.g., desmethyl analogs, hydrochloride salts) and use spiking studies to confirm HPLC peak identities .
- Statistical Rigor : Report SEM for in vivo studies and apply two-tailed t-tests for intergroup comparisons. Use Microcal Origin for nonlinear regression of dose-response data .
- Synthesis Optimization : Prioritize ISO 13485-compliant practices for laboratory-scale synthesis to ensure reproducibility and regulatory alignment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
